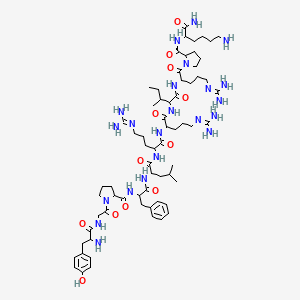
(Pro3)-dynorphin A (1-11) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’amide de (Pro3)-dynorphine A (1-11) est un peptide synthétique dérivé de la dynorphine A naturelle, qui est un peptide opioïde endogène. Ce composé est spécifiquement modifié en position trois par un résidu proline et présente une amide en position C-terminale. Les peptides dynorphines sont connus pour leur activité puissante sur les récepteurs opioïdes kappa, qui sont impliqués dans la modulation de la douleur, du stress et de la dépendance.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’amide de (Pro3)-dynorphine A (1-11) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus commence par la fixation du premier acide aminé à la résine, suivie de l’addition progressive d’acides aminés protégés. Chaque addition implique des étapes de déprotection et de couplage, assurant la formation de la séquence correcte. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
Méthodes de production industrielle
La production industrielle de peptides comme l’amide de (Pro3)-dynorphine A (1-11) utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus de SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse simultanément, augmentant l’efficacité et le rendement. L’utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’amide de (Pro3)-dynorphine A (1-11) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le résidu méthionine du peptide, conduisant à la formation de méthionine sulfoxyde.
Réduction : Les réactions de réduction peuvent être utilisées pour inverser l’oxydation ou pour modifier les ponts disulfures s’ils sont présents.
Substitution : Les résidus d’acides aminés du peptide peuvent être substitués par d’autres résidus afin d’étudier les relations structure-activité.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont couramment utilisés.
Substitution : Les substitutions d’acides aminés sont généralement effectuées pendant le processus de SPPS en utilisant des dérivés d’acides aminés protégés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l’oxydation de la méthionine produit de la méthionine sulfoxyde, tandis que la réduction des ponts disulfures produit des groupes thiols libres.
Applications de la recherche scientifique
L’amide de (Pro3)-dynorphine A (1-11) possède plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée pour étudier les techniques de synthèse peptidique et les effets des modifications spécifiques d’acides aminés.
Biologie : Les chercheurs utilisent ce peptide pour enquêter sur le rôle des récepteurs opioïdes kappa dans divers processus physiologiques.
Médecine : Elle sert d’outil pour explorer les applications thérapeutiques potentielles pour la gestion de la douleur, le traitement de la dépendance et les troubles liés au stress.
Industrie : Le peptide est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs opioïdes.
Applications De Recherche Scientifique
(Pro3)-dynorphin A (1-11) amide has several scientific research applications:
Chemistry: It is used to study peptide synthesis techniques and the effects of specific amino acid modifications.
Biology: Researchers use this peptide to investigate the role of kappa opioid receptors in various physiological processes.
Medicine: It serves as a tool to explore potential therapeutic applications for pain management, addiction treatment, and stress-related disorders.
Industry: The peptide is used in the development of new pharmaceuticals targeting opioid receptors.
Mécanisme D'action
L’amide de (Pro3)-dynorphine A (1-11) exerce ses effets principalement par l’activation des récepteurs opioïdes kappa. En se liant à ces récepteurs, le peptide induit des changements conformationnels qui déclenchent des voies de signalisation intracellulaires. Ces voies impliquent l’inhibition de l’adénylate cyclase, la réduction des niveaux d’AMP cyclique et la modulation des canaux ioniques, conduisant à une activité neuronale modifiée et à une perception de la douleur modifiée.
Comparaison Avec Des Composés Similaires
Composés similaires
Dynorphine A (1-11) : La version non modifiée du peptide, qui cible également les récepteurs opioïdes kappa.
Dynorphine B : Un autre peptide opioïde endogène avec une affinité réceptoriell
Propriétés
IUPAC Name |
1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMDUHCMOVSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108N22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)

![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)



![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)


![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
